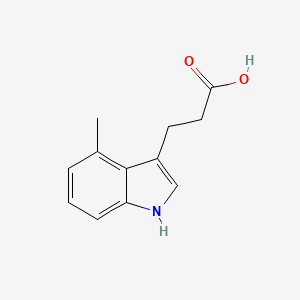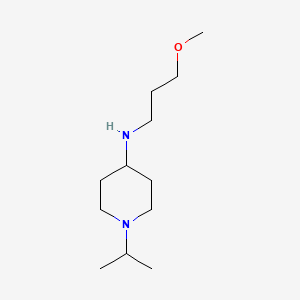
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 3,5-dimethylphenyl group could be introduced through a palladium-catalyzed cross-coupling reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The triazole ring might participate in reactions with electrophiles or nucleophiles, depending on the specific conditions .Applications De Recherche Scientifique
Ruthenium-catalyzed Synthesis :
- 5-amino-1,2,3-triazole-4-carboxylic acid, structurally related to 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, is used to create triazole-based scaffolds, peptidomimetics, and biologically active compounds. The synthesis is challenged by the Dimroth rearrangement, overcome through ruthenium-catalyzed cycloaddition, leading to protected triazole amino acids useful for generating dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Synthesis of Substituted Compounds :
- In the synthesis of various substituted compounds, 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, which shares structural motifs with 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, serves as a precursor for synthesizing various active compounds and showcasing the versatility of this compound family (Matiichuk et al., 2009).
Heterocyclic Rearrangement :
- The rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, with a focus on derivatives like 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone, highlights the potential for structural manipulation and the creation of novel compounds, relevant for the structural analogs of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (Potkin et al., 2012).
Corrosion Inhibition :
- A study on a new triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for corrosion inhibition of mild steel in acidic media, highlights the potential application of triazole derivatives, including those structurally similar to 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, in material science and industrial applications (Lagrenée et al., 2002).
Regioselective Synthesis :
- The regioselective synthesis of 1,2,4-triazole derivatives showcases the chemical versatility and potential applications of triazole compounds in various chemical reactions and product formations (Mansueto et al., 2014).
Antioxidant Properties :
- The synthesis and study of the antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles offer insights into the potential biomedical applications of triazole derivatives, including those related to 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (Dovbnya et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-6-10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVYYAUMVQURDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)



![1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B1414773.png)

![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)


